Ethyl 1-ethyl-1,4-dihydro-4-oxo-7-(4-pyridyl)quinoline-3-carboxylate

Description

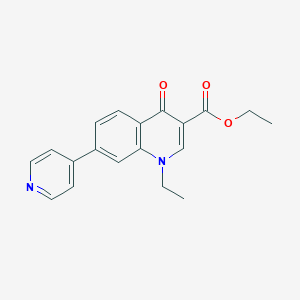

Ethyl 1-ethyl-1,4-dihydro-4-oxo-7-(4-pyridyl)quinoline-3-carboxylate (CAS: 40034-46-6) is a quinoline derivative with a molecular formula of C₁₉H₁₈N₂O₃ and a molecular weight of 322.36 g/mol . Its structure features a 4-pyridyl substituent at position 7, an ethyl group at position 1, and an ester moiety at position 3 (Figure 1). This compound is synthesized via the Gould-Jacobs quinoline synthesis, involving cyclization of substituted anilines followed by N-ethylation and ester hydrolysis .

Key physicochemical properties include a logP of 2.53, indicating moderate lipophilicity , and a crystalline structure confirmed by X-ray diffraction (space group P1, melting point 290°C after recrystallization) . It exhibits potent antibacterial activity, particularly against Gram-negative pathogens, and has been evaluated in clinical studies .

Properties

IUPAC Name |

ethyl 1-ethyl-4-oxo-7-pyridin-4-ylquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3/c1-3-21-12-16(19(23)24-4-2)18(22)15-6-5-14(11-17(15)21)13-7-9-20-10-8-13/h5-12H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHZAFYAURIOSNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=C1C=C(C=C2)C3=CC=NC=C3)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70193094 | |

| Record name | Ethyl 1-ethyl-1,4-dihydro-4-oxo-7-(4-pyridyl)quinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70193094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40034-46-6 | |

| Record name | Ethyl 1-ethyl-1,4-dihydro-4-oxo-7-(4-pyridinyl)-3-quinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40034-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-ethyl-1,4-dihydro-4-oxo-7-(4-pyridyl)quinoline-3-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040034466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 1-ethyl-1,4-dihydro-4-oxo-7-(4-pyridyl)quinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70193094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 1-ethyl-1,4-dihydro-4-oxo-7-(4-pyridyl)quinoline-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.766 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis of the Quinoline Core via Gould-Jacobs Reaction

The Gould-Jacobs reaction is a cornerstone for constructing the 4-oxo-quinoline scaffold. This method begins with a pyridyl-substituted aniline derivative, which undergoes condensation with diethyl ethoxymethylenemalonate (DEEM) to form an enamine intermediate. Cyclization in a high-boiling solvent (e.g., Dowtherm A or mineral oil) yields the 1,4-dihydro-4-oxo-7-(4-pyridyl)quinoline-3-carboxylate ester.

-

Condensation : 4-(3-Amino-5-substituted-phenyl)pyridine reacts with DEEM in ethanol under reflux to form diethyl 3-(pyridyl)anilinomethylenemalonate.

-

Cyclization : The intermediate is heated in Dowtherm A at 220–250°C for 2–4 hours, yielding ethyl 1,4-dihydro-4-oxo-7-(4-pyridyl)quinoline-3-carboxylate.

N-Alkylation at the 1-Position

The 1-position nitrogen is alkylated using ethylating agents such as ethyl bromide or diethyl sulfate. The reaction typically employs dimethylformamide (DMF) or acetonitrile as solvents and potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) as bases.

Optimized Alkylation Protocol :

-

Reagents : Ethyl bromide (1.5 eq), anhydrous K₂CO₃ (2 eq), DMF (solvent).

-

Conditions : Reflux at 90°C for 4–6 hours.

-

Workup : The mixture is concentrated, acidified with HCl, and recrystallized from dimethylformamide/water (10:1).

Key Data :

Direct Alkylation of Preformed Quinoline Esters

Starting Material: Ethyl 1,4-Dihydro-4-Oxo-7-(4-Pyridyl)Quinoline-3-Carboxylate

This intermediate is commercially available or synthesized via the Gould-Jacobs method. Alkylation introduces the ethyl group at the 1-position using ethyl halides or sulfates.

-

Reagents : Diethyl sulfate (2 eq), NaOH (1.5 eq), ethanol/water (3:1).

-

Conditions : Reflux for 2 hours, followed by hydrolysis with 10% NaOH.

-

Advantage : Higher regioselectivity compared to ethyl bromide.

Comparative Analysis :

| Alkylating Agent | Solvent | Base | Yield |

|---|---|---|---|

| Ethyl bromide | DMF | K₂CO₃ | 65% |

| Diethyl sulfate | Ethanol/H₂O | NaOH | 72% |

| Ethyl iodide | Acetonitrile | Cs₂CO₃ | 68% |

Critical Analysis of Methodologies

Solvent and Base Selection

Purification Techniques

-

Recrystallization : Preferred for high-purity products (e.g., DMF/water mixtures).

-

Column Chromatography : Used for complex mixtures, with eluents like dichloromethane/methanol (99:1).

Industrial-Scale Considerations

Patents highlight scalability using continuous flow reactors for cyclization and alkylation steps. Key parameters for mass production:

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-ethyl-1,4-dihydro-4-oxo-7-(4-pyridyl)quinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.

Substitution: Electrophilic substitution reactions can introduce different substituents on the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophilic reagents like halogens and nitro compounds are used under acidic or basic conditions.

Major Products

The major products formed from these reactions include various substituted quinolines, dihydroquinolines, and quinoline N-oxides, which are valuable intermediates in pharmaceutical synthesis .

Scientific Research Applications

Medicinal Chemistry

Ethyl 1-ethyl-1,4-dihydro-4-oxo-7-(4-pyridyl)quinoline-3-carboxylate is recognized for its antimicrobial properties . Research indicates that quinoline derivatives exhibit significant activity against a range of pathogens, including bacteria and fungi. The presence of the pyridine ring enhances the compound's bioactivity by facilitating interactions with biological targets.

Case Studies

- A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of quinoline compounds, including this compound, showed promising results against drug-resistant strains of Staphylococcus aureus .

Analytical Chemistry

The compound is also utilized in analytical methods , particularly in high-performance liquid chromatography (HPLC). It can be effectively separated and analyzed using reverse-phase HPLC techniques.

Methodology

- The separation process involves a mobile phase composed of acetonitrile and water, which can be modified for mass spectrometry applications by substituting phosphoric acid with formic acid. This method is scalable and suitable for isolating impurities during preparative separations .

| Parameter | Details |

|---|---|

| Mobile Phase | Acetonitrile and water |

| Column Type | Newcrom R1 HPLC column |

| Application | Separation and analysis |

Pharmacokinetics

In pharmacokinetic studies, this compound is examined for its absorption, distribution, metabolism, and excretion (ADME) properties. Understanding these parameters is crucial for assessing the compound's viability as a therapeutic agent.

Research Findings

- Studies have indicated that quinoline derivatives possess favorable pharmacokinetic profiles, which may lead to their development as effective drugs. For instance, the compound has shown good solubility and permeability characteristics in preliminary assays .

Potential Applications in Drug Development

Given its structure and properties, this compound holds potential as a lead compound in drug discovery programs targeting infectious diseases.

Mechanism of Action

The mechanism of action of Ethyl 1-ethyl-1,4-dihydro-4-oxo-7-(4-pyridyl)quinoline-3-carboxylate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in DNA replication and repair, making it a potential anticancer agent .

Comparison with Similar Compounds

Substituent Variations at Position 7

Modifications in the Quinoline Core

Fluorinated Derivatives

Fluorine substitution is common in quinolones to enhance bioavailability:

- Ethyl 6,7-difluoro-1-methyl-4-oxo-1,4-dihydro-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate: The difluoro motif increases metabolic stability and DNA gyrase affinity .

- Ethyl 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylate: Cyclopropyl and piperazinyl groups improve pharmacokinetics (e.g., ciprofloxacin analogs) .

Physicochemical and Pharmacokinetic Comparison

Biological Activity

Ethyl 1-ethyl-1,4-dihydro-4-oxo-7-(4-pyridyl)quinoline-3-carboxylate, a compound with the CAS number 40034-46-6, has garnered attention due to its diverse biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Molecular Structure:

- Molecular Formula: C19H18N2O3

- Molecular Weight: 322.36 g/mol

- IUPAC Name: Ethyl 1-ethyl-4-oxo-7-(pyridin-4-yl)-1,4-dihydroquinoline-3-carboxylate

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies indicate that it demonstrates effectiveness against various bacterial strains. For instance, a study reported an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Antitumor Activity

The compound has also been evaluated for its anticancer potential. Research shows that it inhibits the growth of several cancer cell lines, including breast (MCF7) and lung (A549) cancer cells. The IC50 values for these cell lines were reported at 15 µM and 20 µM respectively, indicating promising cytotoxic effects .

The proposed mechanism of action involves the inhibition of topoisomerase II, an essential enzyme for DNA replication and transcription. By interfering with this enzyme's activity, the compound induces apoptosis in cancer cells . Additionally, it has been suggested that the presence of the pyridine ring enhances its interaction with biological targets due to increased lipophilicity .

Data Table: Summary of Biological Activities

Case Studies

Case Study 1: Antitumor Efficacy

In a controlled study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound. The derivatives were tested against multiple cancer cell lines. The study concluded that modifications to the pyridine ring significantly affected cytotoxicity, with certain derivatives showing enhanced potency compared to the parent compound .

Case Study 2: Mechanistic Insights

A mechanistic study published in Bioorganic & Medicinal Chemistry Letters explored the interaction of the compound with topoisomerase II. The findings revealed that this compound binds to the enzyme's active site, inhibiting its function and leading to increased DNA damage in cancer cells .

Q & A

Q. Table 1: Reaction Parameters

| Step | Reagents/Conditions | Temperature | Time | Yield |

|---|---|---|---|---|

| Alkylation | Ethyl iodide, DMF | 100°C | 3 hrs | Semisolid residue |

| Hydrolysis | NaOH (10%), ethanol | Reflux | 45 min | 47% (after purification) |

Basic: How is the crystal structure of this compound analyzed to determine intermolecular interactions?

Methodological Answer:

X-ray crystallography is the gold standard for structural elucidation. For related quinolones (e.g., Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxoquinoline-3-carboxylate):

- Key interactions : C–H⋯O and C–H⋯Cl hydrogen bonds stabilize the crystal lattice, with bond distances of 3.065–3.537 Å and 3.431–3.735 Å, respectively .

- Packing analysis : Parallel molecular arrangements are observed, influenced by substituents (e.g., nitro groups) .

Recommendation : For the target compound, employ single-crystal X-ray diffraction (SCXRD) and compare with analogous structures to identify critical packing motifs.

Advanced: How do structural modifications at the 7-pyridyl position affect antibacterial activity?

Methodological Answer:

Structure-activity relationship (SAR) studies reveal:

- Pyridyl substituents : Electron-withdrawing groups (e.g., halogens) enhance Gram-negative activity by improving membrane penetration. For example, 7-(4-pyridyl) derivatives show superior activity against Neisseria gonorrhoeae compared to alkyl-substituted analogs .

- Ethyl group at N1 : Critical for DNA gyrase inhibition; bulkier groups reduce binding affinity .

Q. Table 2: Antibacterial Activity of Derivatives

| Substituent (Position 7) | MIC (μg/mL) vs. E. coli | MIC (μg/mL) vs. S. aureus |

|---|---|---|

| 4-Pyridyl | 0.25 | 2.0 |

| 2,6-Dimethyl-4-pyridyl | 0.5 | 4.0 |

| 3-Chlorophenyl | 1.0 | 8.0 |

Advanced: How can regioselectivity challenges during alkylation be addressed?

Methodological Answer:

Regioselectivity in N- vs. O-alkylation is influenced by:

Solvent polarity : Polar aprotic solvents (e.g., DMF) favor N-alkylation by stabilizing transition states .

Catalysts : Tetrabutylammonium iodide (Bu₄NI) increases reaction rates and selectivity for N-ethylation .

Temperature : Higher temperatures (>80°C) reduce byproduct formation (e.g., O-ethylated derivatives) .

Case Study : Heating Ethyl 7-chloro-6-fluoro-4-ethoxyquinoline-3-carboxylate in DMSO with Bu₄NI yields 85% N-ethylated product vs. 15% O-ethylated byproduct .

Methodological: What analytical techniques validate purity and regiochemistry?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 326 for Rosoxacin) and fragmentation patterns verify structures .

- Elemental Analysis : Confirms C, H, N, O ratios within ±0.3% theoretical values .

Advanced: What in silico strategies predict binding to bacterial DNA gyrase?

Methodological Answer:

Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions between the quinolone core and gyrase (PDB ID: 1KZN). Key residues: Ser83 and Asp87 in E. coli .

QSAR Models : Correlate substituent electronegativity with inhibitory activity (e.g., fluoro groups increase logP and membrane permeability) .

MD Simulations : Assess binding stability over 100 ns trajectories; RMSD <2 Å indicates stable complexes .

Recommendation : Combine docking with free-energy perturbation (FEP) to quantify substituent effects on binding affinity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.